Welcome to the BenchChem Online Store!
molecular formula C11H12O4 B8627917 2-Allyloxy-5-methoxy-benzoic acid

2-Allyloxy-5-methoxy-benzoic acid

Cat. No. B8627917
M. Wt: 208.21 g/mol
InChI Key: UMVIELNMNKCION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08466199B2

Procedure details

The reaction of methyl 2-hydroxy-5-methoxy-benzoate and allyl bromide in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 2-Allyloxy-5-methoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.65 (br, —CO2H); 7.11 (m, 1 arom.H); 7.00 (m, 2 arom.H); 5.95 (m, —CH═CH2); 5.39, 5.17 (2 d-like, CH═CH2); 4.49 (d-like, CH2—CH═CH2); 3.68 (s, OCH3). 13C-NMR (100 MHz, d6-DMSO): 167.06 (C═O); 152.69; 150.99; 133.70; 122.54; 118.27; 116.84; 115.76; 115.08; 69.50; 55.49.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[CH2:14](Br)[CH:15]=[CH2:16].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:16]([O:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5])[CH:15]=[CH2:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)OC)C=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C(=O)O)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.